molecular formula C6H15NO B15252400 1-Amino-2-methylpentan-3-ol

1-Amino-2-methylpentan-3-ol

Cat. No.: B15252400
M. Wt: 117.19 g/mol
InChI Key: MMWWVBQEVQSRHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-2-methylpentan-3-ol is a medium-chain amino alcohol of high interest in organic synthesis and pharmaceutical research. Amino alcohols of this class serve as critical precursors and building blocks in medicinal chemistry. Recent advancements in synthetic biology have demonstrated the viability of biosynthetic platforms, specifically engineered polyketide synthases (PKSs), for the efficient production of structurally complex amino alcohols, positioning them as valuable targets for sustainable chemical production . This compound is provided exclusively for research and development purposes in laboratories. It is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to handle this material with appropriate safety precautions. For a comprehensive data sheet including structural information, handling procedures, and safety guidelines, please contact our technical support team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

IUPAC Name

1-amino-2-methylpentan-3-ol

InChI

InChI=1S/C6H15NO/c1-3-6(8)5(2)4-7/h5-6,8H,3-4,7H2,1-2H3

InChI Key

MMWWVBQEVQSRHN-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)CN)O

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Amino 2 Methylpentan 3 Ol and Its Stereoisomers

Stereoselective Synthesis Strategies

Controlling the three-dimensional arrangement of atoms is paramount in the synthesis of chiral molecules like 1-Amino-2-methylpentan-3-ol. Stereoselective strategies are designed to produce a single or a major stereoisomer from a mixture of possibilities.

Asymmetric Reduction Approaches

Asymmetric reduction of prochiral ketones is a powerful tool for establishing the desired stereochemistry at the hydroxyl-bearing carbon. One notable example involves the reduction of isoleucine derivatives. Isoleucinol, which is 2-amino-3-methylpentan-1-ol, can be derived from the amino acid isoleucine. nih.gov While not a direct synthesis of this compound, the principles of stereocontrol in the reduction of related amino ketones are relevant. The diastereoselective reduction of amino ketones has been extensively studied, providing pathways to vicinal amino alcohols with high diastereoselectivity. aalto.fi

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com This strategy has been successfully applied to the synthesis of various chiral molecules.

For the synthesis of amino alcohols, chiral auxiliaries like (S)-indoline have been employed. nih.gov For instance, chiral hydrazones can react with organolithium reagents with high diastereoselectivity (up to >99% de) to form chiral hydrazines, which are then converted to the corresponding chiral amino alcohols. nih.gov Oxazolidinones, which can be prepared from readily available amino alcohols, are another class of effective chiral auxiliaries. wikipedia.org They can be acylated and subsequently undergo stereoselective alkylation or aldol (B89426) reactions. wikipedia.org

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Type of Reaction Key Features
(S)-Indoline Nucleophilic addition to hydrazones High diastereoselectivity (up to >99% de) in the formation of chiral hydrazines. nih.gov
Oxazolidinones Alkylation, Aldol reactions Commercially available, readily prepared from amino alcohols, and effective in controlling stereochemistry. wikipedia.org
trans-2-Phenyl-1-cyclohexanol Ene reactions Used in reactions of derived glyoxylic acid esters to yield the anti adduct as the major product. wikipedia.org
Camphorsultam Various asymmetric transformations Provides high levels of stereocontrol in a wide range of reactions.

Enantioselective Catalysis

Enantioselective catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. Transition metal-catalyzed methods and organocatalysis are prominent in this area.

Proline, a naturally occurring chiral amino acid, can act as an organocatalyst in reactions like the aldol reaction to produce specific stereoisomers. youtube.com The secondary amine of proline forms an enamine intermediate, and the carboxylic acid group can activate the electrophile through hydrogen bonding, leading to a highly organized transition state that dictates the stereochemical outcome. youtube.com

Transition metal complexes with chiral ligands are also widely used. For example, chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) and chiral tridentate ligands have emerged as a leading methodology for the asymmetric synthesis of various amino acids. nih.gov

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions. researchgate.netnih.gov This approach can lead to highly efficient and environmentally friendly processes. For instance, a chemoenzymatic strategy for synthesizing substituted 1,2-amino alcohols starts from simple aromatic methyl ketones. The process involves a chemical bromination followed by hydrolysis to a hydroxyketone. This intermediate is then converted to the final 1,2-amino alcohol with excellent enantiomeric excess (>99%) using a transaminase. researchgate.net Another example is the use of a flavin-dependent Old Yellow Enzyme (OYE) for the asymmetric reduction of cyclic enones. nih.gov

Diastereoselective Synthesis Approaches

When a molecule has multiple stereocenters, diastereoselective synthesis aims to control the relative stereochemistry between them. A common strategy for synthesizing vicinal amino alcohols is through the diastereoselective functionalization of starting materials that already possess a chiral center, such as amino acids. rsc.org

Diastereoselective aldol reactions are a powerful method for constructing the carbon skeleton of this compound with the desired relative stereochemistry. The reaction between a chiral enolate or a chiral aldehyde can lead to the preferential formation of one diastereomer. For example, the addition of an enolate to a chiral α-amino aldehyde can proceed with high diastereoselectivity, influenced by chelation control or non-chelation control models.

Multi-Step Total Synthesis of Specific Stereoisomers

The total synthesis of a specific stereoisomer of a complex molecule often requires a multi-step sequence that employs a combination of the aforementioned strategies. diva-portal.org These synthetic routes can be lengthy and require careful planning to control the stereochemistry at each new stereocenter. researchgate.net

For instance, the synthesis of a related compound, (-)(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol, an intermediate for Tapentadol, has been achieved through a stereospecific route. google.comgoogle.com This process involves the reaction of S(+)-1,1-dimethylamino-2-methylpentan-3-one with 3-methoxyphenylmagnesium bromide. google.com The stereoselectivity of this Grignard reaction is high, leading to an optical purity of the product greater than 99%. google.com This highlights how a key stereoselective step can be integrated into a multi-step synthesis to achieve a specific stereoisomer. google.comgoogle.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
1,1-dimethylamino-2-methyl pentan-3-one
1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol
(S)-indoline
2-amino-3-methylpentan-1-ol
2-hydroxyacetophenone
3-bromo anisole
3-methoxyphenylmagnesium bromide
Camphorsultam
Glycine
Isoleucine
Isoleucinol
Oxazolidinone
Proline
Pseudoephedrine
Tapentadol

One-Pot Stereoselective Synthesis Protocols

One-pot reactions, which combine multiple synthetic steps into a single operation without the isolation of intermediates, offer significant advantages in terms of efficiency, resource utilization, and waste reduction. For the synthesis of this compound, several one-pot strategies can be envisioned, primarily revolving around the formation of a β-amino ketone intermediate followed by its stereoselective reduction.

A plausible one-pot approach involves a multicomponent reaction, such as a Mannich-type reaction, where an amine, an aldehyde (propanal), and a ketone (2-butanone) or its enolate equivalent are reacted in situ to form the β-amino ketone precursor. This can be followed by the addition of a reducing agent to furnish the target amino alcohol. The reaction can be mediated by titanium tetrachloride (TiCl₄) which acts as both a Lewis acid to promote imine formation and a mediator for the subsequent nucleophilic addition. nih.gov

Another sophisticated one-pot strategy involves the in-situ generation of an α-amino ketone followed by asymmetric hydrogenation. For instance, an α-haloketone could undergo nucleophilic substitution with an appropriate amine, and the resulting α-amino ketone intermediate is then asymmetrically hydrogenated using a chiral iridium or ruthenium catalyst to yield the desired enantiomerically enriched β-amino alcohol. researchgate.net

Furthermore, dual-metal-catalyzed approaches offer a pathway for diastereodivergent synthesis, enabling the selective formation of either syn- or anti-1-amino-2-methylpentan-3-ol from the same set of starting materials by carefully selecting the metal catalysts and chiral ligands. nih.gov For example, a combination of a palladium catalyst and another transition metal with appropriate chiral ligands could be employed to control the stereochemical outcome of the coupling of an aldimine ester with an alkoxyallene, leading to either diastereomer of the protected amino alcohol. nih.gov

Radical-mediated C-H amination presents another innovative one-pot strategy. In this approach, an alcohol can be transiently converted to a radical intermediate which then undergoes an intramolecular hydrogen atom transfer (HAT), guided by a chaperone molecule. This allows for the regioselective and enantioselective introduction of an amino group at the β-position. nih.gov

Below is a hypothetical data table illustrating potential one-pot sequences for the synthesis of this compound.

One-Pot Sequence Key Reagents and Catalysts Intermediate Potential Stereochemical Control Reference
Mannich Reaction / ReductionPropanal, Methylamine, 2-Butanone, TiCl₄, NaBH₄1-Amino-2-methylpentan-3-oneSubstrate control, chelation control nih.gov
Asymmetric Hydrogenationα-Bromo-2-methylpentan-3-one, Ammonia (B1221849), Chiral Ir or Ru catalyst, H₂1-Amino-2-methylpentan-3-oneCatalyst control researchgate.net
Diastereodivergent CouplingAldimine Ester, Alkoxyallene, Pd catalyst, Second metal catalyst, Chiral ligandsProtected β-amino unsaturated esterCatalyst and ligand control nih.gov

Optimization of Synthetic Conditions for Yield and Stereochemical Purity

The optimization of synthetic conditions is paramount to achieving high yields and, crucially, high stereochemical purity of a specific stereoisomer of this compound. The diastereoselectivity of the reduction of the β-amino ketone intermediate is a critical step that can be influenced by several factors.

Chelation-Controlled Reduction: The reduction of β-amino ketones can proceed via a chelation-controlled pathway, particularly when a Lewis acidic reagent is used. researchgate.net The protecting group on the nitrogen atom plays a significant role in the stereochemical outcome. For instance, certain N-protecting groups can facilitate the formation of a stable six-membered chelate with a metal from the reducing agent (e.g., zinc borohydride), leading to the preferential formation of the syn-diastereomer upon hydride delivery. rsc.org Reagents like LiI/LiAlH₄ are also known to promote syn-selective reductions of β-alkoxy ketones through chelation. nih.gov

Non-Chelation-Controlled Reduction: In the absence of strong chelation, the reduction follows the Felkin-Anh model, where the largest group orients itself anti-periplanar to the incoming nucleophile, typically leading to the anti-diastereomer. Bulky reducing agents such as L-Selectride® (lithium tri-sec-butylborohydride) often favor the formation of the anti product.

N-Protecting Group: The nature of the substituent on the nitrogen atom can influence the conformational bias of the intermediate and its ability to chelate, thereby directing the stereochemical course of the reduction. N-aryl or N-acyl groups can lead to different diastereomeric ratios compared to N-alkyl groups. nih.gov For example, the reduction of N-aryl β-amino ketones with samarium(II) iodide has shown divergent selectivity depending on the specific N-aryl group, allowing access to either syn or anti 1,3-amino alcohols. nih.gov

Catalyst and Ligand Choice: In asymmetric syntheses, the choice of the chiral catalyst and its associated ligands is the primary determinant of enantioselectivity. For instance, in the asymmetric hydrogenation of in-situ generated α-amino ketones, screening different chiral phosphine (B1218219) ligands is essential to find the optimal match for high enantiomeric excess (ee). researchgate.net Similarly, in dual-metal catalyzed diastereodivergent syntheses, the combination of the metals and the specific chiral ligands dictates which diastereomer is formed. nih.gov

The following table illustrates a hypothetical optimization study for the diastereoselective reduction of a protected 1-amino-2-methylpentan-3-one precursor, demonstrating how different conditions can influence the stereochemical outcome.

Entry Reducing Agent N-Protecting Group (PG) Additive Solvent Temperature (°C) Diastereomeric Ratio (syn:anti) Reference
1NaBH₄Boc-MeOH0~1:1 researchgate.net
2Zn(BH₄)₂Boc-THF-20>95:5 rsc.org
3LiAlH₄/LiIBenzyl (B1604629)LiIEt₂O-78>99:1 nih.gov
4L-Selectride®Benzyl-THF-78<5:95General Principle
5SmI₂p-Methoxyphenyl-THF-78High syn selectivity nih.gov
6SmI₂2,6-Diisopropylphenyl-THF-78High anti selectivity nih.gov

By systematically varying these parameters, a synthetic protocol can be fine-tuned to selectively produce a desired stereoisomer of this compound in high yield and with excellent stereochemical control.

Stereochemical Investigations and Control in 1 Amino 2 Methylpentan 3 Ol Systems

Analysis of Stereoisomeric Forms and Absolute Configurations

1-Amino-2-methylpentan-3-ol possesses two stereogenic centers at the C2 and C3 positions of the pentane (B18724) backbone. This results in the potential for four distinct stereoisomers, which exist as two pairs of enantiomers. The absolute configuration at each chiral center is designated using the Cahn-Ingold-Prelog (CIP) priority rules, leading to the (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R) isomers.

The (2R, 3R) and (2S, 3S) isomers constitute one enantiomeric pair, being non-superimposable mirror images of each other. The other enantiomeric pair is formed by the (2R, 3S) and (2S, 3R) isomers. The relationship between a stereoisomer from one enantiomeric pair and one from the other (e.g., between (2R, 3R) and (2R, 3S)) is that of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and thus have different physical properties, such as melting points, boiling points, and solubilities.

The specific properties of each stereoisomer of this compound are not extensively documented in publicly available literature. However, based on the principles of stereochemistry, it is expected that the enantiomeric pairs will have identical physical properties in a non-chiral environment, while the diastereomers will exhibit different physical characteristics.

Table 1: Possible Stereoisomers of this compound

StereoisomerRelationship
(2R, 3R)-1-Amino-2-methylpentan-3-olEnantiomer of (2S, 3S)
(2S, 3S)-1-Amino-2-methylpentan-3-olEnantiomer of (2R, 3R)
(2R, 3S)-1-Amino-2-methylpentan-3-olEnantiomer of (2S, 3R)
(2S, 3R)-1-Amino-2-methylpentan-3-olEnantiomer of (2R, 3S)

Chiral Resolution Techniques for Enantiomer and Diastereomer Separation

The separation of the stereoisomers of this compound is a crucial step in obtaining enantiomerically pure compounds. Given its amino and hydroxyl functionalities, several chiral resolution strategies can be employed.

Diastereomeric Salt Crystallization: A common and effective method for resolving racemic mixtures of amines is through the formation of diastereomeric salts with a chiral acid. wikipedia.org For this compound, a racemic mixture could be treated with an enantiomerically pure chiral acid, such as tartaric acid or camphorsulfonic acid. wikipedia.orglibretexts.org This reaction would produce a mixture of two diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization. wikipedia.orgrsc.org Once separated, the individual enantiomers of the amine can be recovered by treatment with a base. While this is a standard technique, specific applications to this compound are not detailed in the available literature.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is another powerful technique for the separation of enantiomers. This method relies on the differential interaction of the enantiomers with the chiral environment of the column, leading to different retention times and thus separation. While patents for related compounds, such as derivatives of tapentadol, mention the use of chiral HPLC for separating stereoisomers, specific protocols for this compound are not provided. nih.gov

Enzymatic Resolution: Enzymes can also be utilized for the kinetic resolution of racemic mixtures. Specific enzymes can selectively catalyze a reaction on one enantiomer, leaving the other unreacted and allowing for their separation. This method offers high enantioselectivity under mild conditions. rsc.org

Methodologies for Absolute Configuration Determination (e.g., X-ray Crystallography of Derivatives)

The unambiguous determination of the absolute configuration of each stereoisomer is essential. X-ray crystallography is the most definitive method for this purpose. By forming a crystalline derivative of a single, pure stereoisomer of this compound with a molecule of known absolute configuration, the three-dimensional structure of the resulting crystal can be determined. This allows for the direct assignment of the R or S configuration at each chiral center. While this technique is widely used, no specific X-ray crystallographic data for derivatives of this compound were found in the surveyed literature.

Other spectroscopic methods, such as nuclear magnetic resonance (NMR) spectroscopy, particularly when using chiral shift reagents or in the form of Mosher's ester analysis, can also be employed to deduce the absolute configuration of chiral compounds.

Conformational Analysis in Solution and Solid States

The biological activity and reactivity of a molecule are often influenced by its preferred conformation. For a flexible molecule like this compound, various conformations are possible due to rotation around its single bonds. The rotamers of 1,2-aminoalcohols can be described by the torsional arrangements of the hydroxyl group, the carbon backbone, and the amino group. nih.gov

Solid-State Conformational Analysis: In the solid state, the conformation of a molecule is fixed within the crystal lattice. X-ray crystallography provides precise information about the bond lengths, bond angles, and torsional angles of the molecule in its crystalline form. This data offers a detailed snapshot of a low-energy conformation of the molecule.

Reactivity Profiles and Mechanistic Studies of 1 Amino 2 Methylpentan 3 Ol

Reactions at the Amine Functional Group

The primary amine group in 1-Amino-2-methylpentan-3-ol is a nucleophilic center and can readily participate in a variety of reactions common to primary amines.

Alkylation and Acylation Reactions

Alkylation: The nitrogen atom of this compound can be alkylated to form secondary, tertiary amines, or even quaternary ammonium (B1175870) salts. These reactions typically involve the use of alkyl halides or other alkylating agents. A greener approach to N-alkylation is through "hydrogen borrowing" catalysis, where an alcohol is used as the alkylating agent, producing only water as a byproduct. beilstein-journals.org This method involves the in-situ oxidation of the alcohol to an aldehyde, which then forms an imine with the amine, followed by reduction. beilstein-journals.org For instance, the N,N-dimethyl derivative, 1-(Dimethylamino)-2-methylpentan-3-ol, is a known compound. google.comgoogle.com

Acylation: The amine group readily reacts with acylating agents such as acid chlorides, anhydrides, or esters to form amides. This is a fundamental transformation in organic synthesis. sphinxsai.comresearchgate.net The resulting amides are generally stable compounds.

Table 1: Examples of Alkylation and Acylation Reactions

Reaction TypeReagent ExampleProduct Type
AlkylationAlkyl Halide (e.g., CH₃I)Secondary/Tertiary Amine
AcylationAcid Chloride (e.g., CH₃COCl)Amide

Amine Protection and Deprotection Strategies

To perform reactions selectively at the hydroxyl group, the more nucleophilic amine group often needs to be protected. Common protecting groups for amines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). masterorganicchemistry.commasterorganicchemistry.com

Boc Protection: The amine can be protected by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O). masterorganicchemistry.com The Boc group is stable under a variety of conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.com

Cbz Protection: The Cbz group is introduced using benzyl (B1604629) chloroformate (CbzCl) and is typically removed by catalytic hydrogenation. masterorganicchemistry.com

Fmoc Protection: The Fmoc group is base-labile and can be cleaved using a mild base such as piperidine. masterorganicchemistry.com

Table 2: Common Amine Protecting Groups and Deprotection Conditions

Protecting GroupReagent for ProtectionDeprotection Condition
BocBoc₂OStrong Acid (e.g., TFA)
CbzCbzClCatalytic Hydrogenation
FmocFmoc-ClBase (e.g., Piperidine)

Formation of Imine and Amide Derivatives

Imine Formation: As a primary amine, this compound can react with aldehydes or ketones in an acid-catalyzed condensation reaction to form imines, also known as Schiff bases. lumenlearning.commasterorganicchemistry.comlibretexts.orglibretexts.org This reversible reaction involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.org The pH of the reaction is crucial; it should be acidic enough to protonate the hydroxyl intermediate to facilitate water elimination, but not so acidic as to protonate the amine reactant, rendering it non-nucleophilic. lumenlearning.com

Amide Derivatives: The formation of amides from this compound and carboxylic acids or their derivatives is a robust and widely used reaction. sphinxsai.comresearchgate.net These reactions can be facilitated by coupling agents that activate the carboxylic acid. The resulting amides are important intermediates in various synthetic pathways. sphinxsai.com

Reactions at the Hydroxyl Functional Group

The secondary hydroxyl group of this compound can undergo reactions typical of alcohols, such as esterification, etherification, and oxidation.

Esterification and Etherification Reactions

Esterification: The hydroxyl group can be esterified by reaction with carboxylic acids, acid chlorides, or anhydrides. nih.govresearchgate.netresearchgate.net This reaction is often catalyzed by an acid or a base. When reacting with a carboxylic acid, an acid catalyst is typically used in what is known as a Fischer esterification. Alternatively, the use of more reactive acylating agents like acid chlorides or anhydrides can proceed under milder conditions.

Etherification: The formation of ethers from the hydroxyl group can be achieved through various methods, such as the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Table 3: Esterification and Etherification Reactions

Reaction TypeReagent ExampleProduct Type
EsterificationCarboxylic Acid (with acid catalyst)Ester
EtherificationAlkyl Halide (with base)Ether

Oxidation and Reduction Pathways

Oxidation: The secondary alcohol group in this compound can be oxidized to a ketone, yielding 1-amino-2-methylpentan-3-one. youtube.com Common oxidizing agents for this transformation include chromic acid derivatives (e.g., pyridinium (B92312) chlorochromate, PCC) or Swern oxidation conditions. It is important to note that tertiary alcohols are resistant to oxidation under normal conditions. youtube.comquora.com

Reduction: The hydroxyl group itself is not readily reduced. However, it can be converted into a good leaving group (e.g., a tosylate or mesylate) and then be subjected to reductive removal. In some contexts, "reduction pathways" may refer to the reduction of derivatives of the parent molecule. For instance, the corresponding ketone, 1-amino-2-methylpentan-3-one, can be reduced back to this compound.

Hydroxyl Group Activation and Subsequent Transformations (e.g., Dehydration, Substitution)

The reactivity of the hydroxyl (-OH) group in this compound is central to its synthetic utility. The hydroxyl group itself is a poor leaving group, and therefore, its activation is a prerequisite for a variety of subsequent transformations, including dehydration and substitution reactions. Activation enhances the electrophilicity of the adjacent carbon atom, making it susceptible to nucleophilic attack or elimination.

Common strategies for hydroxyl group activation involve its conversion into a better leaving group, such as a tosylate, mesylate, or halide. For instance, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) would convert the alcohol to a tosylate. This transformation makes the oxygen atom part of a much weaker base (tosylate anion), which is an excellent leaving group.

Once activated, the compound can undergo several transformations:

Dehydration: In the presence of a non-nucleophilic base, the activated alcohol can undergo an elimination reaction (typically E2 mechanism) to yield an alkene. The regioselectivity of this reaction would be influenced by the stereochemistry of the starting material and the steric hindrance around the alpha and beta carbons.

Substitution: A variety of nucleophiles can displace the activated leaving group in a substitution reaction (typically SN2). The presence of the neighboring amino group can influence the reaction's stereochemistry and rate, potentially through anchimeric assistance (neighboring group participation).

While specific studies detailing these transformations for this compound are not extensively documented in the reviewed literature, the principles are fundamental in organic synthesis. The table below outlines potential transformations based on these established principles.

Table 1: Potential Transformations via Hydroxyl Group Activation

Activating Reagent Subsequent Reagent/Condition Reaction Type Potential Product
p-Toluenesulfonyl chloride (TsCl) Strong, non-nucleophilic base (e.g., DBU) Dehydration (Elimination) 2-Methylpent-2-en-1-amine or 2-Methylpent-3-en-1-amine
Methanesulfonyl chloride (MsCl) Sodium azide (B81097) (NaN₃) Substitution (SN2) 1-Azido-2-methylpentan-3-amine
Thionyl chloride (SOCl₂) None (direct conversion) Substitution 1-Chloro-2-methylpentan-3-amine

Intramolecular Cyclization Reactions and Heterocycle Formation

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a potentially electrophilic carbon (after hydroxyl activation), makes it a prime candidate for intramolecular cyclization reactions to form heterocyclic structures. These reactions are synthetically valuable for creating complex molecular architectures from relatively simple linear precursors.

The most probable cyclization pathway involves the nitrogen atom of the amino group acting as an intramolecular nucleophile. Following activation of the hydroxyl group (as described in 4.2.3), the amine can attack the carbon bearing the leaving group. This process would lead to the formation of a five-membered saturated heterocycle containing nitrogen, specifically a substituted pyrrolidine (B122466) ring.

The general sequence for such a transformation is:

Activation: The hydroxyl group is converted into a good leaving group (e.g., -OTs, -OMs).

Cyclization: The lone pair of the nitrogen atom attacks the electrophilic carbon center, displacing the leaving group and forming a new carbon-nitrogen bond.

Deprotonation: A final deprotonation step neutralizes the resulting ammonium salt to yield the final heterocyclic product.

Such intramolecular reactions are often favored due to the proximity of the reacting groups (entropic advantage). The development of one-pot methods for synthesizing substituted meta-hetarylanilines from 1,3-diketones demonstrates the power of using acyclic precursors to form cyclic systems through sequential reactions, including intramolecular additions and dehydrations. beilstein-journals.org In a similar vein, the synthesis of five-membered heterocycles is effectively achieved through 1,3-dipolar cycloadditions, a field that has been expanded by organocatalytic activation strategies. rsc.org

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Understanding the precise pathway by which a reaction occurs is fundamental to optimizing conditions and predicting outcomes. For a compound like this compound, a combination of kinetic and spectroscopic studies is essential for elucidating reaction mechanisms.

Spectroscopic Studies: Spectroscopic techniques are invaluable for identifying the structures of starting materials, intermediates, and products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous determination of connectivity and stereochemistry. Spectral data for the related isomer, 2-Amino-3-methylpentan-1-ol, is available and includes ¹³C NMR spectra. nih.gov

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern of a compound, which helps in confirming its identity. GC-MS data is available for 2-Amino-3-methylpentan-1-ol. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the O-H and N-H stretches of the alcohol and amine groups, respectively. Vapor phase IR spectra have been recorded for 2-Amino-3-methylpentan-1-ol. nih.gov

Table 2: Available Spectroscopic Data for the Isomer 2-Amino-3-methylpentan-1-ol nih.gov

Spectroscopic Technique Availability Source of Data
¹³C NMR Yes W. Robien, Inst. of Org. Chem., Univ. of Vienna
GC-MS Yes NIST Mass Spectrometry Data Center

Kinetic Studies: Kinetic studies measure reaction rates under varying conditions (e.g., concentration, temperature) to provide quantitative insights into the reaction mechanism. For amino alcohols, kinetic studies are often employed to understand reactions involving the amine or hydroxyl group.

A relevant example is the kinetic investigation of the reaction between carbonyl sulfide (B99878) (COS) and 2-amino-2-methyl-1,3-propanediol (B94268) (AMPD), a sterically hindered primary amino alcohol. researchgate.net This study, conducted using a stopped-flow technique, revealed that the reaction order was non-integer (between 1.12 and 1.16), suggesting a complex mechanism rather than a simple elementary step. researchgate.net The data supported either a mechanism involving a zwitterionic intermediate or a single-step termolecular reaction. researchgate.net The termolecular mechanism posits that one molecule of the amine reacts concurrently with one molecule of the electrophile (COS) and one molecule of a base (another amine molecule). researchgate.net

Table 3: Kinetic Findings for the Reaction of Aqueous AMPD with COS researchgate.net

Temperature (K) Amine Concentration (kmol m⁻³) Observed Reaction Order Proposed Mechanism

Applying similar methodologies to this compound would allow for the determination of its reaction orders, rate constants, and activation energies for various transformations. This data would be crucial for distinguishing between proposed mechanistic pathways, such as SN1 vs. SN2 in substitution reactions or E1 vs. E2 in dehydration reactions.

Applications of 1 Amino 2 Methylpentan 3 Ol in Asymmetric Catalysis and Advanced Organic Synthesis

Utilization as Chiral Ligands in Asymmetric Catalysis

The ability of 1-Amino-2-methylpentan-3-ol and its derivatives to coordinate with metal centers has led to their extensive use as chiral ligands in a variety of asymmetric catalytic reactions. The stereochemical information embedded within the ligand is effectively transferred to the catalytic process, enabling the production of enantiomerically enriched products.

Design and Synthesis of this compound-Derived Ligands

The design of chiral ligands derived from this compound is a crucial aspect of their application in asymmetric catalysis. The modular nature of these amino alcohols allows for systematic modifications to fine-tune their steric and electronic properties. A general approach to synthesizing these ligands often starts from readily available chiral amino acids, which serve as the source of chirality. medchemexpress.com For instance, L-isoleucinol, which is (2S,3S)-2-amino-3-methylpentan-1-ol, provides a closely related structural motif and is commercially available. medchemexpress.com

The synthesis of more complex ligands often involves the protection of the amino and hydroxyl groups, followed by the introduction of coordinating moieties, such as phosphine (B1218219) or other heteroatomic groups. rsc.org The development of versatile ligand precursors, for example, based on phosphonium (B103445) ylides, allows for the creation of a diverse library of ligands with tunable properties. rsc.org The synthesis of a related compound, (-)-(2S, 3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol, an intermediate in the synthesis of the analgesic drug Tapentadol, highlights the industrial relevance of stereospecific synthesis involving this structural backbone. google.comgoogle.com

Applications in Transition Metal-Catalyzed Asymmetric Hydrogenation and Hydroamination

Ligands derived from chiral amino alcohols, including the this compound framework, have proven effective in various transition metal-catalyzed reactions.

Asymmetric Hydrogenation: Ruthenium-catalyzed asymmetric transfer hydrogenation is a powerful method for the synthesis of chiral 1,2-amino alcohol-containing drug molecules. nih.gov While not explicitly detailing the use of this compound, the success of other chiral amino alcohol ligands in these reactions suggests its potential. nih.gov These reactions often achieve high enantioselectivities (>99% ee) and yields, demonstrating the efficiency of this approach. nih.gov

Asymmetric Hydroamination: Copper-catalyzed asymmetric hydroamination has emerged as a valuable tool for the synthesis of chiral amines. nih.gov This method allows for the direct addition of an N-H bond across a C-C double bond with high regio- and enantioselectivity. nih.gov The development of late transition metal-catalyzed hydroamination, in general, has seen significant progress, with various metal complexes being employed. researchgate.net The choice of a chiral ligand is critical for achieving high levels of stereocontrol in these transformations.

The following table summarizes the application of related chiral amino alcohol ligands in transition metal-catalyzed reactions:

Reaction TypeMetal CatalystLigand TypeSubstrateProductEnantioselectivity (ee)Reference
Asymmetric Transfer HydrogenationRutheniumChiral Amino Alcohol-derivedUnprotected α-ketoaminesChiral 1,2-Amino Alcohols>99% nih.gov
Asymmetric HydroaminationCopperChiral LigandUnprotected Allylic AlcoholsChiral γ-Amino AlcoholsExcellent nih.gov
Amination of Racemic DiolsIridiumChiral Phosphoric AcidRacemic α-tertiary 1,2-diolsβ-amino α-tertiary alcoholsup to 99% nih.gov

Role in Organocatalytic Transformations

Simple primary β-amino alcohols, structurally similar to this compound, have been shown to be effective organocatalysts in their own right. nih.gov These molecules can catalyze reactions such as the asymmetric Michael addition of β-keto esters to nitroalkenes. nih.gov The amino group acts as a basic site to activate the substrate, while the hydroxyl group can participate in hydrogen bonding to control the stereochemical outcome. nih.gov The substituents on the chiral backbone play a crucial role in inducing enantioselectivity. nih.gov

In one study, a β-amino alcohol organocatalyst demonstrated good chemical yield and excellent diastereoselectivity and enantioselectivity in the Michael addition reaction between a β-keto ester and nitrostyrene. nih.gov Proline and its derivatives are well-known organocatalysts that can activate aldimines for subsequent reactions. tohoku.ac.jp

Stereoselectivity and Enantioselectivity Inducement in Catalytic Systems

The induction of stereoselectivity and enantioselectivity by this compound-derived ligands is a consequence of the well-defined three-dimensional structure they impose on the transition state of a reaction. The chiral environment created by the ligand around the metal center dictates the facial selectivity of the substrate's approach.

The enantioselectivity of copper(II) complexes with chiral tetradentate ligands derived from amino acids has been evaluated, demonstrating high enantioselectivity for free amino acids with bulky side chains. nih.govfrontiersin.org The steric interactions between the sidearms of the chiral ligand and the substrate are critical in determining the degree of chiral discrimination. nih.govfrontiersin.org In many cases, the stereochemical outcome of a reaction is overwhelmingly controlled by the chirality of the ligand or auxiliary. nih.gov

Function as Chiral Auxiliaries in Stereoselective Reactions

Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. numberanalytics.comnumberanalytics.com this compound and its derivatives are well-suited for this role due to their chirality and the presence of reactive functional groups that allow for their attachment to and removal from the substrate. researchgate.net

Amino acid-derived auxiliaries have been widely used in various reactions, including asymmetric alkylations and aldol (B89426) reactions. numberanalytics.com For example, a chiral oxazolidinone prepared from a phenylnorstatine derivative has been used as a polymer-supported chiral auxiliary in solid-phase asymmetric alkylation, achieving high diastereoselectivity. researchgate.net The auxiliary is typically removed after the key stereoselective step to yield the desired enantiomerically pure product. researchgate.net

Role as Chiral Building Blocks for Complex Molecular Scaffolds

Beyond their use as ligands and auxiliaries, chiral amino alcohols like this compound serve as valuable chiral building blocks for the total synthesis of complex natural products and pharmaceuticals. nih.gov The "chiral pool" of readily available, enantiomerically pure small molecules, including amino acids and their derivatives, is a cornerstone of modern synthetic chemistry. nih.gov

The synthesis of non-natural amino acids and amino alcohols often utilizes such chiral building blocks. researchgate.net For instance, the enantiomers of a related compound, (-)-(2S, 3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol, are key intermediates in the synthesis of Tapentadol, showcasing the importance of this structural motif in medicinal chemistry. google.comgoogle.com The ability to access enantiomerically pure tailor-made amino acids is in high demand for the development of new pharmaceuticals. nih.gov

Precursors in the Synthesis of Pharmacologically Relevant Intermediates (e.g., Tapentadol Intermediates)

The molecular framework of this compound is a key structural feature in the synthesis of intermediates for the analgesic drug, Tapentadol. innospk.com Tapentadol's therapeutic effect is closely linked to its specific stereochemistry, making the use of chiral precursors essential for its production. innospk.com Derivatives of this compound are pivotal in establishing the correct stereocenters in the final active pharmaceutical ingredient.

A common strategy in the synthesis of Tapentadol involves a Grignard reaction where a derivative of this compound serves as the chiral starting material. For instance, (S)-1-dimethylamino-2-methyl-3-pentanone, a ketone derivative, is reacted with a Grignard reagent prepared from 3-bromoanisole. patsnap.com This reaction constructs the carbon skeleton and sets one of the crucial stereocenters of the Tapentadol precursor, (2S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol. patsnap.com

The table below outlines a representative synthetic step for a key Tapentadol intermediate, highlighting the role of the this compound derivative.

Table 1: Synthesis of a Tapentadol Intermediate via Grignard Reaction

Step Starting Material Reagent Intermediate Formed Key Transformation

This process underscores the importance of the chiral aminoketone in directing the stereochemical outcome of the reaction. The resulting amino alcohol, (2R,3R)-rel-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol hydrochloride, is a direct precursor that is further processed to yield Tapentadol. innospk.com The efficiency of this stereospecific synthesis is critical for the industrial production of the drug. researchgate.net

Integration into Natural Product Synthesis (emphasizing chemical synthetic pathways)

Chiral β-amino alcohols are considered privileged structures in organic synthesis, frequently employed as chiral auxiliaries or key synthons in the total synthesis of complex natural products. nih.govresearchgate.net While specific, documented examples of this compound being integrated into a completed natural product synthesis are not prevalent in the literature, its structural motif is highly relevant. The value of such compounds lies in their ability to introduce specific stereochemistry and provide functional handles for further chemical modification.

The general strategy for integrating a β-amino alcohol into a synthetic pathway often involves several key approaches:

As a Chiral Ligand: The amino and hydroxyl groups can coordinate to a metal center, forming a chiral catalyst that can induce asymmetry in a wide range of reactions, such as alkylations or reductions. mdpi.comrsc.org

As a Chiral Auxiliary: The amino alcohol can be temporarily attached to a substrate, directing a stereoselective reaction on that substrate. After the reaction, the auxiliary is cleaved and can often be recovered.

As a Chiral Building Block: The molecule itself can be incorporated into the final target structure, with its stereocenters becoming part of the natural product's core.

The table below illustrates the potential roles a compound like this compound could play based on established synthetic strategies for chiral amino alcohols.

Table 2: Potential Synthetic Roles in Natural Product Synthesis

Synthetic Role Mechanism of Action Example Reaction Type Potential Outcome
Chiral Ligand Forms a complex with a metal (e.g., Zinc, Ruthenium, Copper) to create a chiral environment. nih.govresearchgate.net Asymmetric addition of an organometallic reagent to an aldehyde or ketone. Production of a chiral secondary or tertiary alcohol with high enantiomeric excess.

Given the vast diversity of natural products, the application of specific building blocks like this compound depends on the synthetic plan for a particular target molecule. Its bifunctional nature allows for versatile transformations, making it a potentially valuable, though specialized, tool for synthetic chemists. nih.gov

Construction of Dendrimers and Polymeric Materials

The structure of this compound, containing both a primary amine and a secondary alcohol, makes it a suitable monomer for the synthesis of complex polymers, particularly dendrimers and hyperbranched polymers. Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure, and their properties are heavily influenced by the chemical nature of their peripheral functional groups. nih.gov

Amine-functional polymers are of significant interest for biomedical applications due to their ability to interact with cell membranes and biological molecules. nih.gov The synthesis of dendrimers often involves a step-wise, generational growth where branching units are systematically added. A molecule like this compound can act as an AB2-type monomer, where one functional group (e.g., the amine) can be linked to a core, while the other functional group (the hydroxyl) can be modified to present two new reactive sites for the next generation of growth.

The general chemistry to incorporate such a monomer could involve:

Polyesterification/Polyamidation: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acyl chlorides) to form ester linkages. The amine group can react to form amide bonds. This allows for the creation of polyester (B1180765), polyamide, or polyester-amide backbones.

Post-functionalization: A polymer or dendrimer core with reactive sites (e.g., carboxylic acid groups) can be functionalized by reacting with the amine group of this compound. This would decorate the periphery of the macromolecule with hydroxyl groups, altering its solubility and reactivity.

The table below outlines the functional groups of this compound and their potential reactions in polymer synthesis.

Table 3: Functional Groups and Their Roles in Polymerization

Functional Group Type Potential Reaction Resulting Linkage Polymer Type
Amino (-NH2) Primary Amine Reaction with a carboxylic acid or acyl chloride. Amide (-CO-NH-) Polyamide

The synthesis of amino-functional polyester dendrimers has been successfully achieved using other building blocks, demonstrating the viability of this chemical approach. nih.gov By employing bifunctional monomers like this compound, chemists can design and synthesize novel polymeric materials with precise control over their architecture and peripheral functionality, tailored for specific applications in materials science or medicine.

Synthesis and Chemical Utility of Derivatives and Analogs of 1 Amino 2 Methylpentan 3 Ol

Amide and Carbamate Derivatives: Synthesis and Reactivity

The synthesis of amide derivatives from 1-Amino-2-methylpentan-3-ol can be achieved through the reaction of its amino group with carboxylic acids or their activated forms, such as acid chlorides or anhydrides. sphinxsai.comajchem-a.com The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) facilitates this transformation under mild conditions. ajchem-a.com These reactions are fundamental in peptide synthesis and the creation of various biologically active molecules. ajchem-a.comresearchgate.net The reactivity of the resulting amides is centered around the amide bond, which can undergo hydrolysis under acidic or basic conditions to regenerate the parent amine and carboxylic acid.

Carbamate derivatives are typically synthesized by reacting the amino alcohol with chloroformates or by the coupling of the corresponding isocyanate with an alcohol. These derivatives are of interest in the design of protecting groups for amines in multi-step organic synthesis.

A general method for the direct amidation of unprotected amino acids, which shares similarities with the derivatization of amino alcohols like this compound, involves the use of Lewis acid catalysts such as B(OCH2CF3)3. nih.gov This approach circumvents the need for protecting groups, thereby shortening the synthetic sequence. nih.gov

Table 1: Synthesis of Amide Derivatives

Reactant 1 Reactant 2 Coupling Agent/Catalyst Product
This compound Carboxylic Acid DCC/DMAP N-(1-hydroxy-2-methylpentan-3-yl)amide

Ether and Ester Derivatives: Synthesis and Applications

The hydroxyl group of this compound allows for the synthesis of ether and ester derivatives. Etherification can be carried out under basic conditions, where the alcohol is deprotonated to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide (Williamson ether synthesis).

Esterification is commonly achieved by reacting the alcohol with a carboxylic acid in the presence of an acid catalyst (Fischer-Speier esterification) or with a more reactive acylating agent like an acid anhydride (B1165640) or acyl chloride in the presence of a base. researchgate.net A convenient method for the preparation of methyl esters involves the use of trimethylchlorosilane (TMSCl) and methanol (B129727) at room temperature. researchgate.net

These derivatives have applications in various fields. For instance, ester derivatives are often used as prodrugs to enhance the lipophilicity and bioavailability of parent compounds. Both ether and ester functionalities can be found in a wide range of organic molecules with diverse applications. researchgate.net

Table 2: Synthesis of Ether and Ester Derivatives

Derivative Type Reactant 1 Reactant 2 Condition/Catalyst
Ether This compound Alkyl Halide Strong Base
Ester This compound Carboxylic Acid Acid Catalyst

Cyclic Derivatives (e.g., Oxazolidines, Morpholines) and their Chemical Properties

The 1,2-amino alcohol functionality of this compound is a key structural feature that enables the synthesis of various heterocyclic derivatives, most notably oxazolidines and morpholines.

Oxazolidines are five-membered heterocyclic rings containing both oxygen and nitrogen. They are traditionally synthesized through the condensation reaction of a 1,2-amino alcohol with an aldehyde or a ketone. wikipedia.orgnih.gov Chiral 1,2-amino alcohols, which can be derived from the reduction of amino acids, lead to the formation of chiral oxazolidines. wikipedia.orgmdpi.com These chiral oxazolidines are valuable as chiral auxiliaries in asymmetric synthesis, influencing the stereochemical outcome of reactions such as aldol (B89426) additions, alkylations, and Diels-Alder reactions. nih.govresearchgate.net Oxazolidines are susceptible to hydrolysis, which is the reverse of their formation reaction. wikipedia.org

Morpholines are six-membered heterocyclic rings containing both oxygen and nitrogen atoms. A common synthetic route to morpholines involves the annulation of 1,2-amino alcohols. chemrxiv.orgresearchgate.net One modern and efficient method utilizes ethylene (B1197577) sulfate (B86663) in the presence of a base like potassium tert-butoxide (tBuOK) for the conversion of 1,2-amino alcohols to morpholines. nih.govorganic-chemistry.org This method is notable for its high yield and the use of inexpensive reagents. nih.gov Another approach involves the reaction of 1,2-amino alcohols with chloroacetyl chloride or related derivatives to form a morpholinone intermediate, which is then reduced. chemrxiv.org The chemical properties of morpholines are dictated by the basicity of the secondary amine and the ether linkage, making them useful as bases, catalysts, and building blocks in organic synthesis. researchgate.netresearchgate.net

Table 3: Synthesis of Cyclic Derivatives

Cyclic Derivative Starting Material Reagent(s) Key Features
Oxazolidine This compound Aldehyde or Ketone Formation of a five-membered ring, often used as a chiral auxiliary. wikipedia.orgnih.gov
Morpholine This compound Ethylene sulfate, tBuOK High-yielding, one or two-step redox-neutral protocol. nih.govorganic-chemistry.org

Coordination Chemistry and Metal Complex Formation

The amino and hydroxyl groups of this compound and its derivatives can act as ligands, coordinating with metal ions to form metal complexes. The nitrogen atom of the amino group and the oxygen atom of the hydroxyl group can both donate lone pairs of electrons to a metal center, forming chelate rings which enhance the stability of the complex.

The coordination of amino acid derivatives with metal ions like chromium(III) and oxovanadium(IV) has been studied, often resulting in complexes with octahedral or square pyramidal geometries. researchgate.net The formation of these complexes is evidenced by shifts in spectroscopic data, such as in infrared and electronic spectra, compared to the free ligands. researchgate.net For example, the d-d transitions of the metal ion, which are absent in the free ligand, become visible in the electronic spectra of the complexes. researchgate.net The nature of the ligand, including steric and electronic factors, influences the geometry and stability of the resulting metal complex. These complexes can exhibit interesting catalytic and material properties.

Design and Synthesis of Structurally Modified Analogs for Specific Chemical Functions

The design and synthesis of structurally modified analogs of this compound are driven by the need for molecules with specific functions. By systematically altering the substituents on the carbon backbone or modifying the amino and hydroxyl groups, chemists can fine-tune the steric and electronic properties of the molecule.

For example, the synthesis of symmetric α-amino acid derivatives, which can be seen as analogs of amino alcohols, provides intermediates for the total synthesis of natural products and functional molecules. rsc.org The development of synthetic routes to enantiomerically pure β-amino alcohols, which are structural isomers of this compound, is another area of active research. diva-portal.org These syntheses often rely on stereoselective methods to control the configuration of the newly formed stereocenters. diva-portal.org

The design of molecular scaffolds for creating multifunctional molecules is another application where analogs of amino alcohols are employed. mdpi.com These scaffolds provide a core structure to which various functional units can be attached in a controlled manner. mdpi.com The synthesis of β2,2-amino acids, which possess a quaternary stereocenter, is a challenging area where isoserine derivatives, which are related to amino alcohols, are used as chiral templates. nih.gov The ability to perform diastereoselective alkylations on these templates allows for the creation of a diverse range of enantiopure β2,2-amino acids. nih.gov

Advanced Spectroscopic and Chromatographic Characterization in Research on 1 Amino 2 Methylpentan 3 Ol

High-Resolution NMR Spectroscopy for Stereochemical and Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure and stereochemistry of 1-amino-2-methylpentan-3-ol. Both ¹H and ¹³C NMR are employed to provide a complete picture of the compound's connectivity and spatial arrangement.

In ¹H NMR spectroscopy, the chemical shifts and coupling constants of the protons provide information about their local electronic environment and their relationship to neighboring protons. For this compound, the spectrum would exhibit distinct signals for the protons of the methyl, ethyl, and aminomethyl groups, as well as the methine protons at the stereocenters. The splitting patterns of these signals, governed by the n+1 rule, are critical for assigning the protons to their respective positions in the molecule. Two-dimensional NMR techniques, such as COSY and NOESY, can further elucidate the connectivity and through-space proximity of protons, which is invaluable for confirming stereochemical assignments. nih.govresearchgate.net

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal, and the chemical shifts are indicative of the carbon's hybridization and bonding environment. For instance, the carbons bonded to the hydroxyl and amino groups will have characteristic downfield shifts.

The combination of ¹H and ¹³C NMR, along with 2D techniques, allows for the complete assignment of all proton and carbon signals, confirming the constitution and relative stereochemistry of the diastereomers of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
CH₃ (on C2)0.8 - 1.210 - 20
CH₂ (ethyl)1.2 - 1.720 - 30
CH₃ (ethyl)0.8 - 1.210 - 15
CH (on C2)1.8 - 2.530 - 40
CH (on C3)3.5 - 4.065 - 75
CH₂ (amino)2.5 - 3.040 - 50
NH₂1.0 - 3.0 (broad)-
OH1.0 - 4.0 (broad)-
Note: These are general predicted ranges and can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Ion Analysis and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to study its fragmentation patterns.

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observed, confirming the compound's molecular weight of 117.19 g/mol . nih.gov The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the molecular formula (C₆H₁₅NO). nih.gov

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for amino alcohols include the cleavage of C-C bonds adjacent to the functional groups. For this compound, characteristic fragment ions would be expected from the loss of small neutral molecules or radicals such as water (H₂O), ammonia (B1221849) (NH₃), or alkyl groups. For example, cleavage alpha to the nitrogen atom is a common fragmentation pathway for amines. miamioh.edu The analysis of these fragment ions helps to piece together the structure of the molecule. For a related compound, 2-methylpentan-3-ol, prominent peaks are observed at m/z 73 and 59. pearson.comnih.gov

Table 2: Potential Fragment Ions in the Mass Spectrum of this compound

m/z Possible Fragment Ion Neutral Loss
100[M - NH₃]⁺NH₃
99[M - H₂O]⁺H₂O
88[M - C₂H₅]⁺C₂H₅
72[M - C₂H₅ - H₂O]⁺C₂H₅, H₂O
58[CH₂(NH₂)CH(CH₃)]⁺C₃H₇O
44[CH₂=NH₂]⁺C₅H₁₁O

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in this compound and can offer insights into its conformational properties.

The IR spectrum of this compound would show characteristic absorption bands for the O-H and N-H stretching vibrations, typically in the region of 3200-3600 cm⁻¹. The O-H stretch is often broad due to hydrogen bonding, while the N-H stretch of the primary amine appears as a doublet. C-H stretching vibrations of the alkyl groups would be observed around 2850-3000 cm⁻¹. The C-O stretching vibration would appear in the 1050-1200 cm⁻¹ region, and the N-H bending vibration would be seen around 1590-1650 cm⁻¹. nih.gov

Raman spectroscopy provides complementary information. While O-H and N-H stretches are often weak in Raman spectra, the C-C and C-H vibrations of the alkyl backbone would be prominent. The combination of IR and Raman data can provide a more complete vibrational analysis of the molecule. pageplace.de

Conformational analysis can be aided by vibrational spectroscopy, as different conformers may exhibit slightly different vibrational frequencies. Theoretical calculations can be used in conjunction with experimental spectra to predict the most stable conformations of this compound. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
O-HStretching3200 - 3600 (broad)
N-HStretching3300 - 3500 (doublet)
C-HStretching2850 - 3000
N-HBending1590 - 1650
C-OStretching1050 - 1200

X-ray Crystallography for Solid-State Structure Determination of Pure Stereoisomers and Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound in the solid state. For this compound, this technique can be used to establish the absolute configuration of its pure stereoisomers.

To perform X-ray crystallography, a single crystal of a pure stereoisomer or a suitable crystalline derivative is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to determine the arrangement of atoms within the crystal lattice. This provides precise information about bond lengths, bond angles, and torsional angles, and unequivocally establishes the relative and absolute stereochemistry of the chiral centers.

While obtaining suitable crystals of the parent amino alcohol might be challenging, derivatization with a chiral resolving agent or a heavy atom can facilitate crystallization and aid in the determination of the absolute configuration. The detailed structural information obtained from X-ray crystallography is invaluable for understanding the molecule's shape and how it interacts with other molecules.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric Excess Determination

Chiral high-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential techniques for separating the enantiomers of this compound and determining the enantiomeric excess (ee) of a sample. sigmaaldrich.comgcms.cz

In chiral HPLC, a chiral stationary phase (CSP) is used to differentiate between the enantiomers. nih.gov The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. researchgate.net The choice of CSP and mobile phase is critical for achieving good resolution. sigmaaldrich.com For amino alcohols, polysaccharide-based or macrocyclic glycopeptide-based CSPs are often effective. sigmaaldrich.com The use of chiral derivatizing agents to form diastereomers that can be separated on a non-chiral column is another common approach. sigmaaldrich.com

Chiral GC is another powerful technique for enantiomeric separation, particularly for volatile compounds. gcms.cz Similar to chiral HPLC, a chiral stationary phase is employed in the GC column. nih.gov The enantiomers of this compound, or more commonly their volatile derivatives, will have different interactions with the CSP, resulting in different elution times. This allows for the quantification of each enantiomer and the determination of the enantiomeric excess. nih.gov

Both chiral HPLC and GC are crucial for quality control in asymmetric synthesis, ensuring the stereochemical purity of the desired enantiomer of this compound. google.comgoogle.com

Computational and Theoretical Studies of 1 Amino 2 Methylpentan 3 Ol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reaction Energetics, and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. q-chem.com DFT methods provide a balance between computational cost and accuracy, making them a popular choice for studying molecular systems. q-chem.com

Electronic Structure: DFT can be used to model the electronic structure of 1-Amino-2-methylpentan-3-ol, providing a detailed picture of its electron density distribution. This analysis helps in identifying the molecule's reactive sites. For instance, calculations can determine the location of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is often associated with the site of electron donation (nucleophilicity), while the LUMO indicates the site of electron acceptance (electrophilicity). For this compound, the lone pairs on the nitrogen and oxygen atoms are expected to be significant contributors to the HOMO, making them likely sites for electrophilic attack or coordination to metal centers. Visual representations of these orbitals and the electrostatic potential map can offer a clear depiction of charge distribution and reactive propensity. youtube.com Studies on other amino acids with polar side chains have successfully used DFT to calculate global reactivity parameters, such as ionization potential and electron affinity, which are crucial for understanding their interaction capabilities. mdpi.com

Reaction Energetics and Transition States: A significant application of DFT is the investigation of reaction mechanisms and energetics. By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for a given reaction can be constructed. fossee.in For example, in the context of this compound acting as a ligand in a catalytic reaction, DFT can elucidate the step-by-step mechanism. researchgate.netcaltech.edu This includes determining the activation energies for key steps like ligand binding, proton transfer, or the formation of new chemical bonds. rsc.org

In a study on the copper-catalyzed N-alkylation of amino derivatives with primary alcohols, DFT calculations revealed a three-step mechanism involving alcohol oxidation, imine formation, and imine reduction. researchgate.net The calculations showed that while the initial steps are energetically uphill, the final reduction is significantly downhill, providing the thermodynamic driving force for the reaction. researchgate.net Similarly, for this compound, DFT could be employed to study its synthesis or its participation in reactions, identifying the most favorable pathways and the rate-determining steps. The table below illustrates typical energetic data that can be obtained from such calculations for a hypothetical reaction involving an amino alcohol.

ParameterDescriptionIllustrative Value (kcal/mol)
ΔEactivation The energy barrier that must be overcome for a reaction to occur.15.3
ΔEreaction The overall energy change from reactants to products.-25.0
Transition State A high-energy, transient molecular configuration along the reaction coordinate.Characterized by a single imaginary frequency

This table provides illustrative data based on general principles of DFT calculations for reaction energetics.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights that are complementary to the static picture provided by quantum chemical calculations. nih.gov

Conformational Landscapes: Due to the presence of several single bonds, this compound is a flexible molecule that can adopt numerous conformations. MD simulations can explore this conformational space by solving Newton's equations of motion for the atoms in the molecule. nih.gov This allows for the generation of a trajectory that describes how the molecule's shape changes over time. From this trajectory, it is possible to identify the most stable, low-energy conformations and the energy barriers between them. tum.de Understanding the preferred conformations is crucial as it can dictate the molecule's biological activity or its role in catalysis. For instance, the relative orientation of the amino and hydroxyl groups is critical for its function as a chiral ligand.

Solvation Effects: The behavior of a molecule is significantly influenced by its environment, particularly the solvent. MD simulations explicitly model the solvent molecules (e.g., water or ethanol), allowing for a detailed investigation of solvation effects. rsc.orgoup.com For this compound, simulations in an aqueous environment can reveal the structure of the surrounding water molecules, the formation of hydrogen bonds between the solute and solvent, and how the solvent affects the conformational preferences of the molecule. nih.gov The strength and dynamics of these hydrogen bonds can be quantified, providing a deeper understanding of its solubility and interactions in solution. oup.com

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic properties with a high degree of accuracy, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a powerful application of computational chemistry. comporgchem.com By calculating the magnetic shielding tensors for each nucleus in the molecule, typically using DFT, the chemical shifts can be predicted. nih.gov These predicted shifts can then be compared with experimental spectra to confirm the structure of a synthesized compound or to distinguish between different stereoisomers. For a molecule with multiple chiral centers like this compound, computational NMR predictions can be instrumental in assigning the correct relative and absolute stereochemistry. Combining MD simulations with quantum mechanical calculations can further refine these predictions by accounting for conformational averaging. acs.org

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. youtube.com These calculations are typically performed at the DFT level and involve computing the second derivatives of the energy with respect to the atomic positions. researchgate.netirdg.org The resulting vibrational modes can be visualized to understand the specific atomic motions associated with each peak. youtube.com This information is highly useful for assigning experimental IR spectra and for identifying the presence of specific functional groups. For this compound, characteristic frequencies for the O-H, N-H, and C-H stretching and bending modes can be accurately predicted. nih.gov

The following table shows a hypothetical comparison between experimental and calculated vibrational frequencies for key functional groups in an amino alcohol.

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
O-H Stretch33503365
N-H Stretch32803290
C-H Stretch29602975
C-O Stretch10501060

This table is for illustrative purposes. Calculated frequencies are often scaled to better match experimental values. researchgate.net

Computational Design and Screening of Novel Derivatives or Ligands

Computational chemistry plays a pivotal role in the rational design of new molecules with desired properties. nih.gov Starting from the structure of this compound, computational tools can be used to design and screen libraries of derivatives. For example, if this amino alcohol is a scaffold for a potential drug candidate or a catalyst, modifications can be made to its structure in silico to enhance its activity, selectivity, or other properties. nih.gov

Virtual screening techniques can rapidly evaluate thousands of potential derivatives against a biological target or for a specific catalytic property. mdpi.com This process involves creating a virtual library of compounds by systematically modifying the parent structure (e.g., by adding or changing substituents) and then using computational methods to predict their properties. This approach significantly reduces the time and cost associated with synthesizing and testing a large number of compounds experimentally. mdpi.com

In Silico Modeling of Chemical Interactions in Catalytic Cycles

When this compound acts as a ligand in a metal-catalyzed reaction, understanding its interactions within the catalytic cycle is crucial for optimizing the catalyst's performance. In silico modeling can provide a detailed, atom-level view of these interactions. aloki.hu

By combining quantum mechanics and molecular mechanics (QM/MM) methods, it is possible to model the active site of a catalyst with high accuracy while treating the rest of the system with a more computationally efficient method. This approach allows for the study of large, complex systems, such as an enzyme or a metal complex in solution. nih.gov

For a catalytic cycle involving this compound, these models can be used to:

Visualize the binding of the ligand to the metal center.

Analyze the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the catalyst-substrate complex. mdpi.com

Trace the electronic and structural changes that occur during the reaction.

Identify the key amino acid residues or parts of the ligand that are critical for catalysis. rsc.org

This detailed understanding can guide the design of more efficient and selective catalysts based on the this compound scaffold.

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